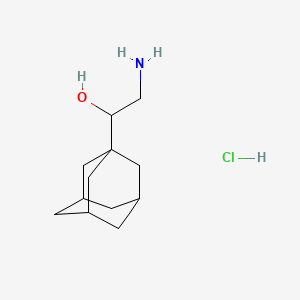![molecular formula C19H15NO2S B6145025 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid CAS No. 1186218-73-4](/img/no-structure.png)
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Phenylsulfanyl)phenyl]amino}benzoic acid (also known as 2-PPABA) is a phenylsulfanyl-containing benzoic acid derivative. It is a synthetically-produced compound with a variety of applications in scientific research. It is a versatile compound that can be used for various purposes such as a reagent for various reactions and as a substrate for enzymes. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-PPABA has a variety of scientific research applications. It can be used as a reagent for various reactions, such as the synthesis of thiophenes, pyrroles, and pyridines. It can also be used as a substrate for enzymes, such as monoamine oxidases. In addition, it can be used in the production of various compounds, such as 4-hydroxy-2-phenylbenzoic acid, 2-phenylbenzoic acid, and 4-methoxy-2-phenylbenzoic acid.
Mecanismo De Acción
The mechanism of action of 2-PPABA is not yet fully understood. It is believed to act as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO enzymes, 2-PPABA may increase the levels of these neurotransmitters and thus have a positive effect on cognitive function and mood.
Biochemical and Physiological Effects
2-PPABA has been studied for its biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on cognitive function and mood. In addition, 2-PPABA has been found to have anti-inflammatory and antioxidant effects. It has also been found to reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PPABA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is stable and can be stored for long periods of time. However, there are some limitations to its use. For example, it is toxic and should be handled with caution. It is also not soluble in water, so it must be dissolved in organic solvents before use.
Direcciones Futuras
2-PPABA has a variety of potential future applications. It could be used to develop new drugs or therapies for the treatment of neurological disorders, such as depression and anxiety. It could also be used to develop new MAO inhibitors for the treatment of Alzheimer’s disease and Parkinson’s disease. In addition, it could be used in the development of new compounds for use in laboratory experiments. Finally, it could be used to develop new compounds for use in the production of industrial chemicals.
Métodos De Síntesis
2-PPABA can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with p-toluenesulfonic acid in aqueous acetic acid. This results in the formation of 4-(p-toluenesulfonyl)phenol. The second step involves the reaction of 4-(p-toluenesulfonyl)phenol with sodium azide in the presence of acetic acid. This results in the formation of 2-PPABA.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid involves the reaction of 4-(phenylsulfanyl)aniline with 2-bromo benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-(phenylsulfanyl)aniline", "2-bromo benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(phenylsulfanyl)aniline (1.0 equiv) and 2-bromo benzoic acid (1.1 equiv) in dry diethyl ether.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the resulting precipitate and wash with diethyl ether.", "Step 4: Dissolve the intermediate in hydrochloric acid (1 M) and stir at room temperature for 2 hours.", "Step 5: Adjust the pH of the solution to basic using sodium hydroxide (1 M).", "Step 6: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent and recrystallize the product from water to obtain 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid." ] } | |
Número CAS |
1186218-73-4 |
Nombre del producto |
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid |
Fórmula molecular |
C19H15NO2S |
Peso molecular |
321.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



